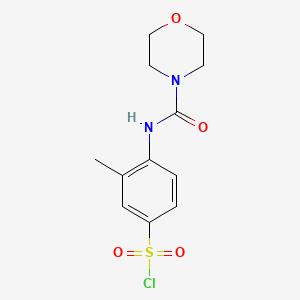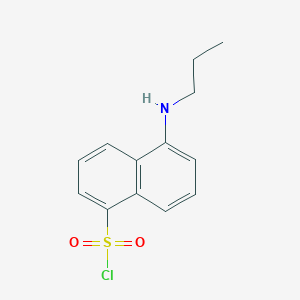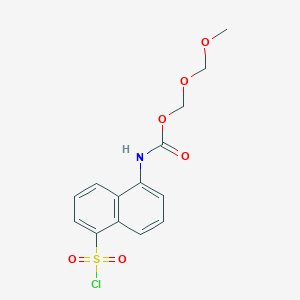
5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various analytical and synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2-dimethylpropanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: The compound is used as a derivatizing agent in high-performance liquid chromatography (HPLC) and other analytical techniques to enhance the detection and quantification of analytes.
Biology: It serves as a fluorescent probe in biological studies to label and track biomolecules and cellular components.
Medicine: The compound is utilized in the development of diagnostic tools and therapeutic agents, particularly in the detection of specific biomarkers.
Industry: It is employed in the synthesis of various chemical products and intermediates, contributing to the advancement of industrial processes.
Wirkmechanismus
The mechanism by which 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's sulfonyl chloride group can react with nucleophiles, forming stable sulfonamide bonds. This reactivity is exploited in various analytical and synthetic applications to achieve desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride
Naphthalene-1-sulfonyl Chloride: A simpler derivative without the amide group
Benzene-1-sulfonyl Chloride: A benzene-based analog
Uniqueness: 5-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is unique due to its bulky 2,2-dimethylpropanoylamino group, which influences its reactivity and applications compared to its simpler analogs. This structural feature enhances its utility in specific chemical and biological contexts.
Eigenschaften
IUPAC Name |
5-(2,2-dimethylpropanoylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-15(2,3)14(18)17-12-8-4-7-11-10(12)6-5-9-13(11)21(16,19)20/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTADPSVDYCOALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B7812930.png)










